molecular formula C20H21Cl2N3OS B8721267 1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- CAS No. 178980-11-5

1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-

Cat. No. B8721267
M. Wt: 422.4 g/mol
InChI Key: PAWWYFAUNPYVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C20H21Cl2N3OS and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178980-11-5

Product Name

1H-Imidazole-2-methanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.4 g/mol

IUPAC Name

[1-[(3-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C20H21Cl2N3OS/c1-12(2)19-20(27-17-8-14(21)7-15(22)9-17)25(18(11-26)24-19)10-13-4-3-5-16(23)6-13/h3-9,12,26H,10-11,23H2,1-2H3

InChI Key

PAWWYFAUNPYVSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC(=CC=C2)N)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethyl acetate was dissolved 64 mg of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(m-nitrobenzyl)-1H-imidazole (103b), and platinum sulfided carbon was added. After replacement with hydrogen atomosphere, the mixture was catalytically hydrogenated under atmospheric pressure at room temperature. After 3 hours, the mixture was filtered through Celite, the filtrate was distilled off under reduced pressure, and diethyl ether was added. Crystals precipitated were filtered, and 25 mg of Compound I-118 was obtained (yield 42%). mp 145-148° C.
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